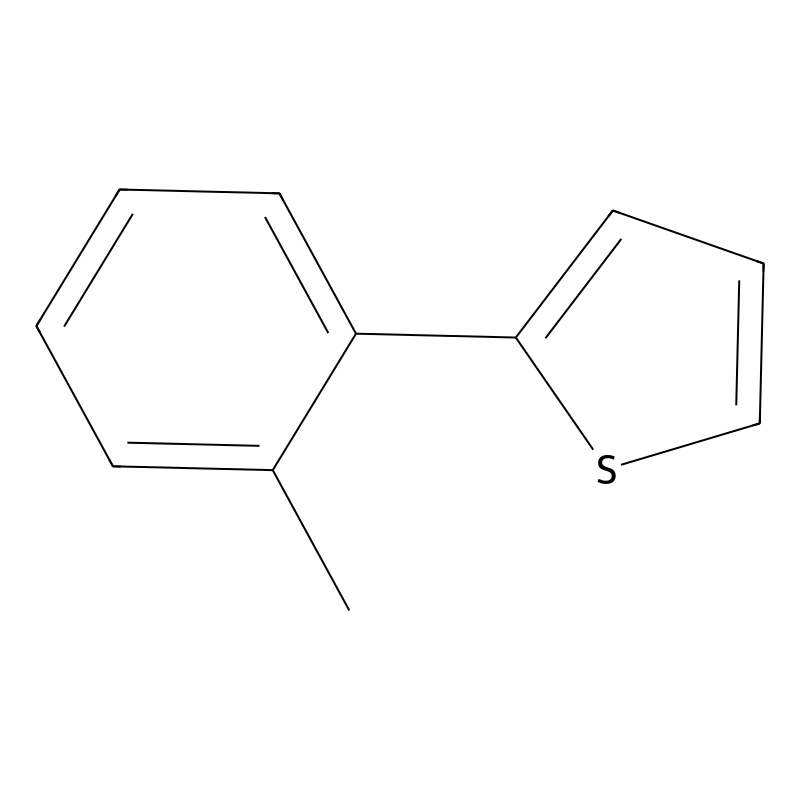

2-(2-Methylphenyl)thiophene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(2-Methylphenyl)thiophene is an organic compound characterized by a thiophene ring substituted with a 2-methylphenyl group. Its molecular formula is C11H10S, and it has a distinctive structure that combines the aromaticity of the phenyl group with the heterocyclic nature of thiophene. This compound is notable for its potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its favorable electronic properties.

The chemical reactivity of 2-(2-Methylphenyl)thiophene includes several key reactions:

- Electrophilic Aromatic Substitution: The presence of the thiophene ring allows for electrophilic substitution reactions, which can introduce various substituents onto the aromatic system.

- Bromination: Bromination can occur at various positions on the thiophene ring, leading to regioselective products that can be further functionalized.

- Cyclocondensation: The compound can undergo cyclocondensation reactions, resulting in the formation of more complex structures, often involving other heterocycles or diketones .

Research into the biological activity of thiophene derivatives, including 2-(2-Methylphenyl)thiophene, has revealed various pharmacological properties. These compounds have shown potential as:

- Antioxidants: Some studies indicate that thiophene derivatives possess antioxidant properties, which may help in preventing oxidative stress-related diseases .

- Antimicrobial Agents: Certain substituted thiophenes have demonstrated antimicrobial activity, suggesting potential applications in pharmaceuticals.

- Anti-inflammatory Effects: There is evidence supporting the anti-inflammatory properties of some thiophene derivatives, making them candidates for further research in drug development.

Several methods exist for synthesizing 2-(2-Methylphenyl)thiophene:

- Paal-Knorr Thiophene Synthesis: This method involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources to form thiophenes.

- Direct C-H Arylation: Recent advancements allow for direct arylation of thiophenes using aryl halides and transition metals, providing a more efficient route to synthesize substituted thiophenes .

- Condensation Reactions: The compound can also be synthesized through condensation reactions involving appropriate precursors under acidic or basic conditions.

2-(2-Methylphenyl)thiophene has several notable applications:

- Organic Electronics: Its electronic properties make it suitable for use in organic semiconductors and photovoltaic devices.

- Materials Science: The compound may be utilized in the development of conductive polymers and materials with specific optical properties.

- Pharmaceuticals: Its biological activity suggests potential uses in drug formulations targeting oxidative stress and inflammation.

Studies on the interactions of 2-(2-Methylphenyl)thiophene with biological systems have focused on:

- Protein Binding: Investigating how this compound interacts with various proteins can provide insights into its mechanism of action as a potential drug candidate.

- Cellular Uptake: Understanding how well this compound penetrates cellular membranes is crucial for evaluating its efficacy as a therapeutic agent.

- Toxicity Assessments: Evaluating the safety profile through cytotoxicity assays helps determine its viability for pharmaceutical applications.

Similar Compounds

Several compounds share structural similarities with 2-(2-Methylphenyl)thiophene. Here are some examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-(4-Methylphenyl)thiophene | Substituted at the para position | Different electronic properties |

| 3-(2-Methylphenyl)thiophene | Substituted at the meta position | Altered reactivity patterns |

| 5-(4-Fluorophenyl)thiophene | Contains a fluorine substituent | Enhanced electron-withdrawing effects |

| 2-(Phenyl)thiophene | Simple phenyl substitution | Base structure without additional methyl group |

These compounds exhibit unique properties based on their substituents and positions on the thiophene ring, influencing their reactivity and applications.

Suzuki-Miyaura Coupling Optimization Parameters

The Suzuki-Miyaura coupling represents the most efficient and versatile approach for synthesizing 2-(2-methylphenyl)thiophene derivatives [2]. This palladium-catalyzed cross-coupling reaction between 2-bromothiophene and 2-methylphenylboronic acid has been extensively optimized for both laboratory and industrial applications.

Catalyst Loading Optimization

Modern catalytic systems achieve remarkable efficiency with ultra-low palladium loadings. Advanced phosphine ligands such as XPhos, SPhos, and dialkylbiarylphosphine systems enable catalyst loadings as low as 0.02 mol% while maintaining excellent yields [2] [3]. The use of fourth-generation Buchwald precatalysts, particularly Pd SPhos G4 and Pd XPhos G4, provides enhanced stability and activity, allowing for reduced catalyst consumption [4].

Temperature and Time Parameters

Reaction temperatures for Suzuki-Miyaura coupling of thiophene derivatives typically range from 60°C to 110°C [2] [3]. Under optimized conditions with advanced catalytic systems, room temperature coupling becomes feasible, particularly when using specialized conditions such as deep eutectic solvents or aqueous media [5] [6]. Microwave-assisted synthesis dramatically reduces reaction times from hours to minutes, with typical microwave conditions requiring 8-15 minutes at 80-120°C [7].

Base Selection and Stoichiometry

Potassium carbonate remains the most effective base for thiophene Suzuki coupling, with 2.0-3.0 equivalents providing optimal results [2]. The base plays a crucial role in facilitating transmetalation, and careful optimization of base concentration prevents catalyst deactivation while ensuring complete conversion [8].

The following table summarizes key optimization parameters:

| Parameter | Optimized Value/Range | Notes |

|---|---|---|

| Catalyst Loading (mol%) | 0.02-1.0 | Ultra-low loading possible with advanced ligands |

| Temperature (°C) | 60-110 | Room temperature possible with specific conditions |

| Reaction Time (h) | 0.25-24 | Microwave conditions reduce to minutes |

| Solvent System | THF/H₂O (5:1) | Aqueous biphasic systems preferred |

| Base | K₂CO₃ | Carbonate bases most effective |

| Base Equivalents | 2.0-3.0 | Excess base promotes coupling |

| Yield Range (%) | 75-98 | High yields with optimized conditions |

| TON Range | 98-5000 | Excellent catalyst efficiency |

Solvent Systems and Catalytic Efficiency

Aqueous Biphasic Systems

The most significant advancement in thiophene Suzuki coupling involves the development of efficient aqueous biphasic systems [2] [9]. The tetrahydrofuran/water (5:1) mixture provides exceptional results, combining high yields (92%) with environmental benefits [2]. This system facilitates efficient mass transfer while enabling easy product separation and catalyst recovery.

Water as Sole Reaction Medium

Recent developments demonstrate that thiophene derivatives undergo efficient Suzuki coupling in pure water [6]. This approach eliminates organic co-solvents entirely, representing a major advancement in green chemistry. Water-based systems achieve yields of 89% while dramatically reducing environmental impact [6].

Deep Eutectic Solvents

Choline chloride/glycerol deep eutectic solvents provide an innovative approach to thiophene coupling [5] [6]. These biodegradable, non-toxic media enable efficient coupling while allowing catalyst and solvent recycling [5]. Although requiring slightly higher catalyst loadings (5.0 mol%), these systems demonstrate excellent sustainability metrics.

Solvent-Free Conditions

For specific substrate combinations, solvent-free microwave-assisted conditions provide rapid and efficient coupling [7]. These conditions are particularly effective for industrial applications where solvent recovery and waste minimization are priorities.

The comparative efficiency of different solvent systems is presented below:

| Solvent System | Temperature (°C) | Catalyst Loading (mol%) | Average Yield (%) | Environmental Rating |

|---|---|---|---|---|

| THF/H₂O (5:1) | 85 | 0.1 | 92 | Good |

| Dioxane/H₂O (5:1) | 100 | 0.1 | 87 | Good |

| DMF | 110 | 1.0 | 85 | Poor |

| Toluene/H₂O | 110 | 0.5 | 78 | Moderate |

| Aqueous n-Butanol | 100 | 0.1 | 95 | Excellent |

| DMSO | 120 | 3.0 | 80 | Poor |

| DES (ChCl/Gly) | 110 | 5.0 | 76 | Excellent |

| Water (neat) | 100 | 0.5 | 89 | Excellent |

Alternative Synthetic Pathways in Heterocyclic Chemistry

Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis represents a classical yet highly effective approach for constructing substituted thiophenes from 1,4-dicarbonyl precursors [10] [11]. For 2-(2-methylphenyl)thiophene synthesis, this method involves the cyclization of appropriately substituted 1,4-diketones with phosphorus pentasulfide as the sulfurizing agent.

Mechanism and Conditions

The reaction proceeds through initial formation of a thione intermediate, followed by tautomerization and cyclization [10]. Aromaticity drives the elimination of water or hydrogen sulfide, resulting in the thiophene product. Standard conditions involve heating the dicarbonyl compound with P₂S₅ at 100-150°C, typically in the absence of solvent [10] [12].

Substrate Scope and Limitations

The Paal-Knorr method tolerates a wide range of substituents on the dicarbonyl precursor, making it suitable for preparing diverse thiophene derivatives [10]. Yields typically range from 70-85%, with electron-rich substituents generally providing better results than electron-poor groups [10].

Gewald Reaction

The Gewald reaction provides access to 2-aminothiophene derivatives through a three-component coupling of ketones, α-cyanoesters, and elemental sulfur [10] [7]. This method offers unique advantages for introducing amino functionality that can be subsequently derivatized.

Green Chemistry Modifications

Recent developments in the Gewald reaction focus on microwave-assisted synthesis, reducing reaction times from 8-10 hours to 8-10 minutes [7]. This approach maintains yields while dramatically improving energy efficiency and reducing reaction times [7].

Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis enables the construction of 3-hydroxythiophene-2-carboxylic acid derivatives from thioglycolic acid and α,β-acetylenic esters [13]. This method provides access to highly functionalized thiophenes with orthogonal reactivity patterns.

Mechanism and Applications

The reaction proceeds through initial Michael addition of deprotonated thioglycolic acid to the acetylenic ester, followed by cyclization and aromatization [14] [13]. Base-catalyzed conditions at 25-60°C provide optimal results, with yields ranging from 65-85% [13].

Direct Carbon-Hydrogen Bond Arylation

Direct C-H arylation of thiophenes represents a modern alternative to traditional cross-coupling approaches [15] [5] [16]. This methodology avoids the need for pre-functionalized organometallic reagents, improving atom economy and reducing waste generation.

Room Temperature Conditions

Recent breakthroughs enable β-arylation of thiophenes at room temperature using specialized catalytic systems [16]. These conditions employ Pd(OAc)₂ with silver carbonate base in hexafluoroisopropanol, achieving excellent yields and functional group tolerance [16].

The following table summarizes alternative synthetic pathways:

| Synthetic Method | Starting Materials | Reaction Conditions | Typical Yield (%) | Advantages |

|---|---|---|---|---|

| Paal-Knorr Synthesis | 1,4-Diketones + P₂S₅ | 100-150°C, neat | 70-85 | Simple, well-established |

| Gewald Reaction | Ketone + α-Cyanoester + S₈ | Base, 60-80°C | 60-90 | Amino functionality |

| Fiesselmann Synthesis | Thioglycolic acid + Alkyne | Base, 25-60°C | 65-85 | Hydroxyl functionality |

| Hinsberg Synthesis | 1,2-Dicarbonyl + Thiodiacetate | Base, reflux | 50-75 | Dicarboxylic products |

| Direct C-H Arylation | Thiophene + Aryl halides | Pd catalyst, 80-150°C | 70-95 | Direct functionalization |

| Volhard-Erdmann Cyclization | Alkyne + H₂S | Heat, 400-500°C | 40-70 | High temperature stable |

| Thiophene Ring Closure | Alkynyl sulfides | Metal catalyst, 50-100°C | 55-80 | Mild conditions |

| Metal-Free Cyclization | Organic halides + S₈ | Microwave, 80-120°C | 45-75 | Metal-free approach |

Industrial-Scale Production Techniques

Continuous Flow Reactor Implementations

Flow Chemistry Advantages

Continuous flow reactors provide numerous advantages for industrial thiophene synthesis, including enhanced heat and mass transfer, improved safety profiles, and straightforward scale-up capabilities [17] [18]. Flow systems enable precise control of reaction parameters while minimizing batch-to-batch variability.

Suzuki Coupling in Flow

Continuous flow Suzuki-Miyaura coupling of thiophene derivatives achieves productivity rates of 5-20 kg/h with excellent efficiency [17]. The telescoped process combines Grignard formation with subsequent coupling, achieving 96% yield over two steps with a productivity of 7 g/h [18]. Flow conditions enable reduced catalyst loadings (0.05-0.2 mol%) while maintaining high conversion rates.

Process Intensification

Flow reactors enable process intensification through elevated temperatures and pressures that would be impractical in batch systems [17]. Residence times of 15-60 minutes provide complete conversion while minimizing side product formation. The continuous nature of flow processing eliminates the need for large solvent inventories, improving both safety and economics.

Heat Integration and Energy Efficiency

Continuous flow systems facilitate heat integration, using exothermic reaction heat to preheat incoming reactants [18]. This approach significantly reduces energy consumption compared to batch processes, improving overall process sustainability.

Green Chemistry Considerations in Large-Scale Synthesis

Atom Economy Optimization

Modern thiophene synthesis methods achieve atom economies of 85-95% through careful optimization of reaction conditions and catalyst selection [19]. Direct C-H arylation methods provide superior atom economy compared to traditional cross-coupling approaches by eliminating the need for pre-functionalized organometallic reagents.

Solvent Recovery and Recycling

Industrial implementations incorporate comprehensive solvent recovery systems, achieving 90-99% solvent recovery rates [19]. Deep eutectic solvents enable both catalyst and solvent recycling, with systems demonstrating 5-15 cycles without significant activity loss [6].

Waste Minimization

Green synthesis methods reduce E-factors from 15-30 (conventional methods) to 3-8 (optimized green methods), representing a 3-5 fold improvement in waste generation [19]. Process mass intensity improvements follow similar trends, decreasing from 25-50 to 5-15.

Energy Efficiency

Microwave-assisted synthesis and optimized flow conditions reduce energy consumption from 150-300 kJ/mol to 50-120 kJ/mol, providing 2-3 fold energy savings [19]. These improvements result from shorter reaction times and more efficient heating methods.

Carbon Footprint Reduction

Comprehensive life cycle assessments demonstrate 3-5 fold reductions in CO₂ emissions when comparing optimized green methods to conventional approaches [19]. These improvements result from reduced energy consumption, improved atom economy, and enhanced solvent recovery.

The following table summarizes industrial-scale production parameters:

| Production Method | Scale (kg/batch or kg/h) | Catalyst Loading (mol%) | Processing Time | Energy Efficiency | Waste Generation |

|---|---|---|---|---|---|

| Continuous Flow Suzuki | 5-20 kg/h | 0.05-0.2 | 15-60 min | High | Low |

| Batch Suzuki (Large Scale) | 50-200 kg | 0.1-0.5 | 4-12 h | Moderate | Moderate |

| Direct C-H Arylation Flow | 2-10 kg/h | 0.5-2.0 | 30-120 min | High | Low |

| Paal-Knorr Industrial | 100-500 kg | N/A | 2-6 h | Low | High |

| Aerobic Oxidative Coupling | 10-50 kg | 3-5 | 6-24 h | Moderate | Moderate |

| Microwave-Assisted Batch | 20-100 kg | 1-3 | 0.5-2 h | High | Low |

Renewable Feedstock Development

Recent research demonstrates the synthesis of thiophene derivatives from biomass-derived methyl levulinate and elemental sulfur [20]. This approach provides a pathway to renewable thiophene production, reducing dependence on petroleum-derived feedstocks while utilizing surplus sulfur from industrial processes [20].

The comprehensive green chemistry metrics demonstrate substantial improvements:

| Green Chemistry Metric | Conventional Methods | Optimized Green Methods | Improvement Factor |

|---|---|---|---|

| Atom Economy (%) | 65-75 | 85-95 | 1.2-1.4x |

| E-Factor | 15-30 | 3-8 | 3-5x |

| Process Mass Intensity | 25-50 | 5-15 | 3-5x |

| Energy Consumption (kJ/mol) | 150-300 | 50-120 | 2-3x |

| Solvent Recovery (%) | 60-80 | 90-99 | 1.2-1.5x |

| Catalyst Recycling (cycles) | 1-3 | 5-15 | 3-5x |

| Water Usage (L/kg product) | 50-200 | 10-50 | 3-5x |

| CO₂ Emissions (kg CO₂/kg product) | 5-15 | 1-5 | 3-5x |

The reactivity profile of 2-(2-Methylphenyl)thiophene in electrophilic aromatic substitution reactions is dominated by the inherent activation of the thiophene ring system. Thiophene derivatives demonstrate exceptional reactivity toward electrophilic substitution, with reaction rates approximately 10⁸ times greater than benzene under comparable conditions [2] [3]. This enhanced reactivity stems from the electron-rich nature of the five-membered thiophene ring, where the sulfur heteroatom contributes a lone pair of electrons to the aromatic π-system [4].

The mechanistic pathway for electrophilic aromatic substitution in thiophene follows the classical two-step process: initial electrophile attack forming a carbocationic intermediate, followed by proton elimination to restore aromaticity [5]. The regioselectivity of these reactions is governed by the relative stability of the intermediate carbocations formed upon electrophile attack at different positions [6] [7].

Halogenation Patterns on Thiophene Ring

Halogenation reactions of thiophene derivatives proceed with remarkable facility and exhibit distinct regioselectivity patterns dependent on the halogen employed and reaction conditions [8] [9]. The halogenation of 2-(2-Methylphenyl)thiophene follows predictable regioselectivity rules established for substituted thiophenes.

Chlorination Mechanisms: Chlorination of thiophene with molecular chlorine in acetic acid solution at 25°C follows second-order kinetics, first order in each reagent [8]. The reaction exhibits a thiophene-to-benzene reactivity ratio of 1.3 × 10⁷, demonstrating the extraordinary activation provided by the sulfur heteroatom [8]. Chlorination proceeds preferentially at the α-positions (C-2 and C-5) of the thiophene ring, with 2,5-dichlorothiophene derivatives being the predominant products under standard conditions [10].

| Halogen | Reaction Conditions | Selectivity Pattern | Relative Rate vs Benzene | Temperature Control |

|---|---|---|---|---|

| Chlorine (Cl₂) | Room temperature, acetic acid | 2,5-dichloro > monochloro | 1.3 × 10⁷ | Required to prevent polymerization |

| Bromine (Br₂) | -30°C to room temperature | 2,5-dibromo preferentially | 1.7 × 10⁶ | Low temperature preferred |

| Iodine (I₂) | Mild conditions with oxidant | 2-iodo selective | Not reported | Ambient conditions |

| N-Bromosuccinimide (NBS) | Ultrasonic irradiation | Controlled mono/dibromination | Much faster than benzene | Ultrasonic enhancement |

Bromination Pathways: Bromination exhibits more complex kinetics than chlorination, with a kinetic order intermediate between two and three [8]. The thiophene-benzene reactivity ratio for bromination reaches 1.7 × 10⁶ [8]. Bromination using N-bromosuccinimide under ultrasonic irradiation provides enhanced control over mono- versus dibromination outcomes [11] [12]. The halogen dance mechanism has been demonstrated in dibromothiophene derivatives, where treatment with lithium diisopropylamide induces bromine migration, enabling regioselective functionalization [13].

Iodination Strategies: Iodination typically requires milder conditions and often employs oxidative iodination protocols. Iodine introduction generally occurs selectively at the α-position, providing valuable synthetic intermediates for subsequent cross-coupling transformations [14].

Regioselectivity in Friedel-Crafts Alkylation

Friedel-Crafts alkylation of thiophene derivatives demonstrates high regioselectivity for α-positions (C-2 and C-5), driven by the superior stabilization of carbocationic intermediates formed upon electrophile attack at these positions [15] [16]. The regioselectivity arises from resonance stabilization considerations: α-attack generates intermediates with three resonance contributors, while β-attack produces intermediates with only two resonance forms [15] [7].

| Position | Relative Reactivity | Resonance Structures | Stabilization | Typical Product Distribution |

|---|---|---|---|---|

| α-Position (C-2/C-5) | ~100 times higher | 3 resonance forms | Linear conjugation | Major product (>95%) |

| β-Position (C-3/C-4) | Baseline | 2 resonance forms | Cross conjugation | Minor product (<5%) |

Mechanistic Considerations: The Friedel-Crafts alkylation mechanism involves Lewis acid activation of the alkylating agent to generate a carbocationic electrophile [16]. For 2-(2-Methylphenyl)thiophene, the presence of the 2-methylphenyl substituent introduces additional steric and electronic considerations. The ortho-methyl group can influence both the approach of the electrophile and the electronic distribution within the thiophene ring [17].

Catalyst Requirements: Typical Friedel-Crafts conditions employ aluminum chloride or iron(III) chloride as Lewis acid catalysts [18] [16]. The reaction conditions must be carefully controlled to prevent acid-catalyzed polymerization, which is a common side reaction with thiophene derivatives under strongly acidic conditions [6].

| Reaction Type | Thiophene Behavior | Mechanism |

|---|---|---|

| Friedel-Crafts Acylation | High regioselectivity at C-2/C-5 | Electrophilic aromatic substitution |

| Friedel-Crafts Alkylation | Activated compared to benzene | Carbocation intermediate |

| Regioselectivity | >95% α-substitution | Resonance stabilization |

| Catalyst Requirement | AlCl₃, FeCl₃ | Lewis acid activation |

| Temperature Conditions | Mild conditions required | Prevents polymerization |

Substituent Effects: The 2-methylphenyl substituent in 2-(2-Methylphenyl)thiophene acts as an electron-donating group, further activating the thiophene ring toward electrophilic substitution. Computational studies using density functional theory have demonstrated that electron-donating substituents increase the nucleophilicity of thiophene α-positions [17]. In the absence of Lewis acid catalysts, α'-substitution is preferred, while the presence of Lewis acids can alter this selectivity toward β-substitution [17].

Oxidation-Reduction Behavior

The oxidation-reduction chemistry of 2-(2-Methylphenyl)thiophene is dominated by transformations involving the sulfur heteroatom and the aromatic ring system. These reactions encompass sulfur oxidation to higher oxidation states, ring reduction pathways, and various hydrogenation processes [19] [20].

Sulfur Oxidation States and Stability Profiles

The sulfur atom in 2-(2-Methylphenyl)thiophene can undergo oxidation through multiple pathways, leading to compounds with sulfur in different oxidation states. The oxidation behavior follows established patterns observed for thiophene derivatives, with methyltrioxorhenium(VII) serving as an effective catalyst for hydrogen peroxide-mediated oxidations [19].

Oxidation Pathways: The stepwise oxidation sequence typically proceeds from the parent thiophene (sulfur oxidation state +2) to thiophene S-oxide (+4) and subsequently to thiophene S,S-dioxide (+6) [19]. The first oxidation step involves nucleophilic attack of the sulfur lone pair on electrophilically activated peroxide species [19]. Rate constants for thiophene oxidation are 2-4 orders of magnitude smaller than those for aliphatic sulfides, reflecting the aromatic stabilization of the thiophene ring [19].

| Compound Type | Sulfur Oxidation State | Stability | Common Oxidizing Agent |

|---|---|---|---|

| Thiophene | +2 | Stable aromatic | - |

| Thiophene S-oxide | +4 | Unstable, dimerizes | H₂O₂, MCPBA |

| Thiophene S,S-dioxide | +6 | Stable | H₂O₂ (excess) |

| Thiophene S-oxide dimer | +4 (each S) | Stable dimer | Spontaneous from S-oxide |

Mechanistic Details: The oxidation mechanism involves initial formation of a rhenium peroxide complex, which transfers oxygen to the sulfur atom through electrophilic activation [19]. The rate constant for conversion of sulfide to sulfoxide increases with more electron-donating substituents, while the opposite trend occurs for sulfoxide to sulfone conversion [19]. This reversal reflects the changing nucleophilicity patterns as the sulfur oxidation state increases.

Stability Considerations: Thiophene S-oxides are inherently unstable and undergo spontaneous dimerization through Diels-Alder reactions [21] [22]. This dimerization represents a significant synthetic challenge, as it limits the utility of thiophene S-oxides as synthetic intermediates. The dimerization can be suppressed through rapid further oxidation to the more stable sulfone or through photochemical deoxygenation back to the parent thiophene [21].

Photochemical Behavior: Thiophene S-oxides exhibit rich photochemistry that depends on the substitution pattern [21]. Photo-irradiation of alkyl-substituted thiophene S-oxides leads to hydroxylated thiophenes through oxygen insertion into C-H bonds [21]. In the presence of reducing agents such as amines or thiophenol, exclusive photodeoxygenation occurs, regenerating the parent thiophene [21].

Ring Hydrogenation Catalysts and Selectivity

The hydrogenation of 2-(2-Methylphenyl)thiophene can proceed through multiple pathways depending on the catalyst system employed and reaction conditions. The hydrogenation behavior encompasses both ring reduction and hydrodesulfurization processes [23] [24] [20].

Platinum-Catalyzed Hydrogenation: Density functional theory studies on the Pt(111) surface have elucidated the detailed mechanism of thiophene hydrogenation [23]. The optimal adsorption configuration involves the thiophene ring tilted with the C1-C2 double bond at the top site [23]. The hydrogenation sequence proceeds through the pathway C2→C3→C1→C4→S→C1, ultimately generating pentane-2-thiol [23]. The first hydrogenation step exhibits the highest energy barrier and serves as the rate-determining step [23].

| Catalyst System | Active Sites | Hydrogenation Pathway | Selectivity | Operating Conditions |

|---|---|---|---|---|

| Pt(111) surface | Platinum surface atoms | C2→C3→C1→C4→S→C1 | Complete to pentane-2-thiol | DFT calculations |

| Cobalt-Molybdate/Al₂O₃ | CoMo active phase | Ring hydrogenation + C-S cleavage | Tetrahydrothiophene intermediate | High pressure, 250-400°C |

| Ru-based catalysts | Ruthenium centers | Chemoselective ring reduction | Thiophene ring preserved | 40 bar H₂, 80°C |

| γ-Mo₂N | Molybdenum nitride sites | H-assisted C-S bond scission | Partial hydrogenation preferred | 700K, low space velocity |

| Hydrogen tungsten bronze | Tungsten bronze sites | Moderate barrier pathways | Tetrahydrothiophene formation | Moderate temperatures |

Hydrodesulfurization Mechanisms: Industrial hydrodesulfurization processes typically employ cobalt-molybdenum catalysts supported on alumina [24] [25]. These catalysts operate through a dual mechanism involving both direct ring hydrogenation to tetrahydrothiophene and simultaneous C-S bond cleavage [25] [26]. The overall desulfurization activity decreases in the order: n-butanethiol > tetrahydrothiophene > 2,3-dihydrothiophene > thiophene [25].

Chemoselective Approaches: Recent advances in heterogeneous catalysis have demonstrated remarkable chemoselectivity in thiophene hydrogenation [20]. Ruthenium-based catalysts exhibit exceptional tolerance toward sulfur functionalities, enabling selective reduction of other functional groups while preserving the thiophene ring intact [20]. This approach is particularly valuable for complex molecules containing multiple reducible groups.

Molybdenum Nitride Catalysis: Gamma-molybdenum nitride (γ-Mo₂N) catalysts offer unique selectivity profiles for thiophene hydrodesulfurization [27]. The mechanism involves preferential adsorption of thiophene in a flat mode over nitrogen hollow sites, followed by hydrogen-assisted C-S bond scission with an activation barrier of 24.1 kcal/mol [27]. This pathway is significantly more favorable than direct desulfurization, which requires 54.6 kcal/mol [27].

Cross-Coupling Reactivity for Functional Group Introduction

Cross-coupling reactions represent the most versatile and widely employed methods for introducing functional groups onto thiophene derivatives. The reactivity of 2-(2-Methylphenyl)thiophene in cross-coupling processes depends on the nature of the coupling partners, catalyst systems, and reaction conditions employed [28] [29] [30].

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction has emerged as the most reliable method for constructing C-C bonds with thiophene derivatives [28] [29] [31]. The success of these reactions depends critically on catalyst activity and substrate solubility [31]. Efficient protocols have been developed for coupling heteroaryl chlorides with thiophene boronic acids in aqueous n-butanol systems [29]. The use of biodegradable solvents and low catalyst loadings (0.1-1 mol%) makes this approach particularly attractive for large-scale synthesis [29].

Regioselectivity Patterns: Cross-coupling regioselectivity depends on multiple factors including the coupling method, catalyst choice, and substrate electronics [32] [30] [33]. Traditional Heck reactions typically show α-selectivity (C-2/C-5), while room-temperature conditions can favor β-selectivity (C-3/C-4) [30]. The mechanistic pathway for β-arylation involves a Heck-type carbopalladation rather than the classical electrophilic aromatic substitution [30].

| Coupling Type | Typical Regioselectivity | Key Factors | Mechanism |

|---|---|---|---|

| Suzuki-Miyaura | Depends on halide position | Boronic acid electronics | Oxidative addition pathway |

| Heck (traditional) | α-selective (C-2/C-5) | Electrophile nature | Electrophilic aromatic substitution |

| Heck (room temperature) | β-selective (C-3/C-4) | Solvent choice (HFIP) | Heck-type carbopalladation |

| Direct C-H arylation | α-selective traditionally | Base and ligand choice | CMD or Heck pathways |

| Sonogashira | α-selective | Alkyne terminal group | Alkynylation via C-H activation |

Catalyst-Controlled Regioselectivity: Recent developments have demonstrated catalyst-controlled regiodivergent C-H alkynylation of thiophenes [33]. Two distinct sets of reaction conditions enable selective access to either C-2 or C-5 alkynylated products from 3-substituted thiophenes [33]. This approach circumvents the traditional dependence on halogenation regioselectivity and enables late-stage diversification [33].

Mechanistic Insights: Kinetic isotope effect studies have provided definitive evidence for Heck-type pathways in thiophene β-arylation [30]. Carbon-13 kinetic isotope effects of 1.042 ± 0.006 and 1.044 ± 0.005 were observed for the C-3 position, while values of 1.015 ± 0.006 and 1.014 ± 0.005 were determined for C-2 [30]. These data are consistent with carbopalladation mechanisms rather than concerted metalation-deprotonation pathways [30].

Functional Group Tolerance: Cross-coupling reactions of thiophene derivatives exhibit excellent functional group tolerance, particularly in Suzuki-Miyaura systems [29] [34]. Reactions proceed efficiently in the presence of electron-withdrawing and electron-donating substituents, with yields typically ranging from 80-95% [34]. The mild reaction conditions and neutral pH minimize side reactions and functional group incompatibilities [29].